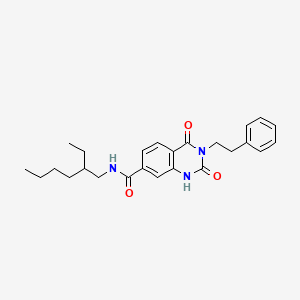

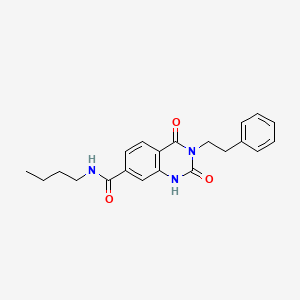

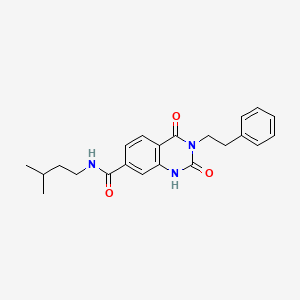

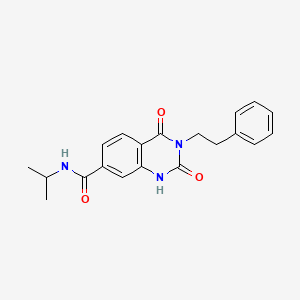

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 421.23654186 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity

The compound has garnered attention due to its potential antiviral properties. Recent research has explored its inhibitory effects on the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including F6548-1068. Notably, F6548-1068 demonstrated stable hydrogen bonds with amino acids His41 and Thr62, making it a candidate for further investigation.

Surface-Active Properties

Cotelomers of acrylic acid and 2-phenylethyl acrylate (abbreviated as 1.6PeA-3.0AA) have been studied for their surface activity . These compounds exhibit low critical micelle concentrations (CMCs) and surface tensions, making them effective surfactants. Additionally, 1.6PeA-3.0AA forms highly stable oil-in-water emulsions, which could have applications in cosmetics, pharmaceuticals, or industrial processes.

Foaming Abilities

Cotelomers containing straight alkyl chains (e.g., 2.1NoA-1.2AA) and branched alkyl chains (e.g., 1.9EhA-2.9AA) have demonstrated excellent foaming abilities in water and hard water . These properties make them suitable for use in detergents, cleaning products, and personal care items.

Corrosion Inhibition

While not directly related to the compound itself, research on ionic liquids as green corrosion inhibitors for metals and alloys is an interesting field . These liquids, including those derived from acrylate compounds, offer environmentally friendly alternatives for protecting industrial materials against corrosion.

Antibody Research

Although not widely explored, the compound’s structure may be relevant in antibody research. Nanobodies targeting specific functional groups could be developed based on its unique features, potentially enhancing diagnostic tools or therapeutic approaches .

作用机制

Target of Action

The primary target of AKOS001752208 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in red blood cell production in response to changes in oxygen levels .

Mode of Action

AKOS001752208 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001752208 stabilizes the HIFs, leading to the activation of target genes that increase the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001752208 affects the HIF pathway . Under normal oxygen conditions, HIFs are degraded by the proteasome. When hif-ph is inhibited by akos001752208, hifs are stabilized and can activate target genes, including those involved in epo production .

Result of Action

The primary result of AKOS001752208’s action is an increase in the production of red blood cells . By stabilizing HIFs and increasing EPO synthesis, AKOS001752208 stimulates the production of new red blood cells .

Action Environment

The action of AKOS001752208 is influenced by the oxygen levels in the body . Under hypoxic (low oxygen) conditions, the action of AKOS001752208 is enhanced as the stabilization of HIFs leads to increased EPO synthesis and red blood cell production .

属性

IUPAC Name |

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3/c1-3-5-9-18(4-2)17-26-23(29)20-12-13-21-22(16-20)27-25(31)28(24(21)30)15-14-19-10-7-6-8-11-19/h6-8,10-13,16,18H,3-5,9,14-15,17H2,1-2H3,(H,26,29)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWBLADGWXZOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylhexyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)

![N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514238.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514244.png)

![N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514264.png)

![N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514272.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514289.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514302.png)